2-[5-(1-Methylpyrazol-4-yl)-1,1-dioxo-1,2,5-thiadiazolidin-2-yl]acetic acid
Description
Properties
IUPAC Name |
2-[5-(1-methylpyrazol-4-yl)-1,1-dioxo-1,2,5-thiadiazolidin-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O4S/c1-10-5-7(4-9-10)12-3-2-11(6-8(13)14)17(12,15)16/h4-5H,2-3,6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZGNKZPXPDYFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N2CCN(S2(=O)=O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[5-(1-Methylpyrazol-4-yl)-1,1-dioxo-1,2,5-thiadiazolidin-2-yl]acetic acid (CAS Number: 2305256-08-8) is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-[5-(1-Methylpyrazol-4-yl)-1,1-dioxo-1,2,5-thiadiazolidin-2-yl]acetic acid is , with a molecular weight of 260.27 g/mol. The compound contains a thiadiazolidinone moiety, which is significant for its biological activity.
Pharmacological Activity
Research indicates that compounds containing the thiadiazolidinone structure exhibit various biological activities, including anti-inflammatory and analgesic effects. Here are some key findings related to the biological activity of this compound:
Anti-inflammatory Effects
Studies have shown that derivatives of thiadiazolidinones can inhibit pro-inflammatory cytokines and reduce inflammation in animal models. For instance, a related compound demonstrated significant reductions in carrageenan-induced paw edema in rats, indicating strong anti-inflammatory properties .
Analgesic Properties
The analgesic effects of thiadiazolidinone derivatives have been documented through various nociception models. In one study, the administration of a similar compound resulted in pain relief comparable to traditional NSAIDs like aspirin and indomethacin without significant ulcerogenic effects .
The precise mechanisms by which 2-[5-(1-Methylpyrazol-4-yl)-1,1-dioxo-1,2,5-thiadiazolidin-2-yl]acetic acid exerts its effects are still under investigation. However, it is believed that the compound may act as an inhibitor of specific inflammatory pathways and cytokine production.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds within the same chemical class:
These studies highlight the potential therapeutic applications of thiadiazolidinone derivatives in managing pain and inflammation.
Comparison with Similar Compounds
The compound belongs to a broader class of thiadiazolidine and heterocyclic derivatives. Below is a detailed comparison with structurally or functionally related compounds, supported by research findings and commercial data.
Structural Analogues with Varying Substituents
a) [5-(3-Phenoxybenzyl)-1,1-dioxido-1,2,5-thiadiazolidin-2-yl]acetic acid (Compound 14a)
- Core Structure : Shares the 1,2,5-thiadiazolidine-1,1-dioxide backbone and acetic acid group.
- Substituent: A 3-phenoxybenzyl group replaces the 1-methylpyrazol-4-yl group at position 5.
- Activity: Demonstrated potent inhibition of Norwalk virus in antiviral assays, suggesting that substituents at position 5 critically influence biological activity .
b) Diethyl 1-[2-(1-Methylpyrazol-4-yl)-2-oxo-ethyl]pyrazole-3,5-dicarboxylate
- Core Structure : Pyrazole rings connected via an oxo-ethyl linker, lacking the thiadiazolidine core.
- Substituent : Contains a 1-methylpyrazol-4-yl group but in a pyrazole-ester framework.
- Application : Serves as a building block for heterocyclic synthesis, highlighting the versatility of pyrazole derivatives in drug discovery .
c) 2-{4-[(4-Methyl-1,3-thiazole-5-)amido]phenyl}acetic Acid
- Core Structure : Acetic acid linked to a phenyl-thiazole hybrid.
Functional and Commercial Comparisons
Key Findings and Implications
Substituent Impact: The 1-methylpyrazol-4-yl group in the target compound may confer distinct electronic and steric properties compared to bulkier aromatic groups (e.g., 3-phenoxybenzyl in Compound 14a). This could influence solubility, metabolic stability, and target binding .
Synthetic Utility : The target compound’s commercial availability underscores its role in high-throughput synthesis, similar to ester-based pyrazole derivatives in .
Biological Potential: While the target compound lacks reported activity, the antiviral efficacy of Compound 14a suggests that thiadiazolidine derivatives with optimized substituents warrant further investigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
